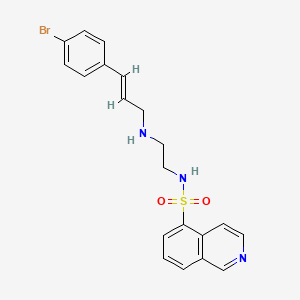

H-89

描述

属性

IUPAC Name |

N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZXNDJNWUTGDK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022528 | |

| Record name | Protein kinase inhibitor H89 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127243-85-0 | |

| Record name | H 89 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H-89 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protein kinase inhibitor H89 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127243-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | H-89 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M876330O56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of H89, a Protein Kinase A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

H89, chemically known as N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a widely utilized cell-permeable small molecule inhibitor primarily targeting Protein Kinase A (PKA).[1] It is a crucial tool in cell biology and pharmacology for elucidating the roles of the PKA signaling pathway in various cellular processes. This document provides an in-depth examination of H89's core mechanism of action, its inhibitory profile, known off-target effects, and detailed experimental protocols for its application. A critical evaluation of its specificity is presented to guide researchers in the robust interpretation of experimental outcomes.

Core Mechanism of Action: Competitive ATP Inhibition

The primary inhibitory action of H89 on Protein Kinase A is achieved through competitive antagonism with adenosine triphosphate (ATP).[1] PKA, a serine/threonine kinase, functions by transferring the terminal phosphate group from ATP to specific substrate proteins. H89 exerts its effect by binding to the ATP-binding pocket on the catalytic subunit of PKA.[1] This occupation of the active site physically prevents ATP from binding, thereby inhibiting the phosphotransferase activity of the enzyme and blocking the phosphorylation of downstream substrates.

The canonical PKA signaling pathway begins with an extracellular signal (e.g., a hormone) binding to a G-protein coupled receptor, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[2][3] cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits.[2][3] It is at this final step of substrate phosphorylation that H89 intervenes.

Quantitative Inhibitory Profile

H89 is recognized as a potent inhibitor of PKA, characterized by low nanomolar half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). However, its selectivity is not absolute, and it demonstrates inhibitory activity against a range of other kinases, particularly at higher concentrations. This lack of absolute specificity is a critical consideration for experimental design and data interpretation.[4][5]

Table 1: H89 Inhibitory Potency against PKA

| Parameter | Value | Reference(s) |

| IC₅₀ | 48 nM | [6][7][8][9] |

| IC₅₀ | 135 nM | [10] |

| Kᵢ | 48 nM | [1] |

Table 2: Off-Target Kinase Inhibition Profile of H89

| Kinase Target | IC₅₀ | Reference(s) |

| S6K1 | 80 nM | [10] |

| MSK1 | 120 nM | [10] |

| ROCK-II | 270 nM | [10][11] |

| PKG | Weak Inhibition | [6][7][9] |

| PKC | Weak Inhibition | [6][7][9] |

| Casein Kinase | Weak Inhibition | [6][7][9] |

| Other AGC Kinases (e.g., AKT, RSK) | Inhibition Observed | [12][13][14] |

Note: IC₅₀ values can vary depending on assay conditions, such as ATP concentration.[12]

The data clearly indicates that while H89 is potent against PKA, its activity against kinases like S6K1 and MSK1 falls within a similar order of magnitude.[10] This overlap necessitates caution, as effects observed in cellular assays using micromolar concentrations of H89 may not be solely attributable to PKA inhibition.[5] Studies using PKA-null cell lines have confirmed that H89 can still inhibit other basophilic kinases, underscoring its off-target potential.[13][15] Therefore, it is strongly recommended to use H89 in conjunction with other, structurally different PKA inhibitors (e.g., Rp-cAMPS) to validate PKA-specific effects.[4]

Detailed Experimental Protocols

Assessing the inhibitory effect of H89 can be performed through various biochemical and cell-based assays. Below are representative protocols.

In Vitro PKA Kinase Activity Assay (Non-Radioactive)

This protocol is adapted from commercially available kits designed to measure PKA activity by quantifying the phosphorylation of a specific peptide substrate (e.g., Kemptide).[16]

Objective: To determine the IC₅₀ of H89 for PKA in a cell-free system.

Materials:

-

Recombinant active PKA catalytic subunit

-

PKA peptide substrate (e.g., Kemptide)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

H89 stock solution (in DMSO)

-

Phospho-substrate specific antibody

-

Detection system (e.g., HTRF, ELISA-based, or fluorescence polarization)

-

Microplate reader

Methodology:

-

H89 Serial Dilution: Prepare a serial dilution of H89 in kinase reaction buffer, ranging from high nanomolar to low micromolar concentrations. Include a DMSO-only control (vehicle).

-

Reaction Setup: In a microplate, add the following in order:

-

Kinase reaction buffer.

-

Diluted H89 or vehicle control.

-

PKA enzyme solution (at a fixed, pre-optimized concentration).

-

Peptide substrate solution.

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow H89 to bind to the kinase.

-

Initiate Reaction: Add ATP solution to all wells to initiate the phosphorylation reaction. The final ATP concentration should ideally be at or near its Km for PKA to ensure sensitive detection of competitive inhibition.[12]

-

Enzymatic Reaction: Incubate the plate at 30°C or room temperature for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg²⁺ ions required for kinase activity.

-

Detection: Add the detection reagents, including the phospho-specific antibody, and incubate as per the manufacturer's instructions.

-

Data Acquisition: Read the plate using a compatible microplate reader.

-

Data Analysis: Convert the raw signal to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of H89 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. H-89, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]

- 11. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of H89: A Technical Guide for Researchers

An In-depth Analysis of the Prototypical Protein Kinase A Inhibitor

In the landscape of signal transduction research, the isoquinolinesulfonamide derivative H89 stands as a cornerstone tool for interrogating the multifaceted roles of Protein Kinase A (PKA). Initially lauded for its potency and selectivity, the story of H89 is one of evolving understanding, revealing a complex pharmacological profile that necessitates a nuanced approach to its application. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental utility of H89, tailored for researchers, scientists, and drug development professionals.

Discovery and Chemical Origins

H89, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, emerged from a line of research focused on developing potent and selective inhibitors of protein kinases. Its development was a progression from earlier isoquinolinesulfonamide compounds, such as H-7 and H-8. The synthesis of H89's precursor, N-(2-aminoethyl)-5-isoquinolinesulfonamide, was a key step in its creation.[1][2][3][4][5] The final synthesis involves the reaction of this precursor with p-bromocinnamaldehyde.

First characterized in 1990 by Chijiwa et al., H89 was identified as a potent inhibitor of PKA, exhibiting a competitive mechanism of action with respect to ATP.[6] This initial characterization positioned H89 as a valuable tool for dissecting PKA-mediated signaling pathways.

Mechanism of Action: On-Target and Off-Target Effects

H89 functions primarily as an ATP-competitive inhibitor of the PKA catalytic subunit. It occupies the ATP-binding pocket, thereby preventing the phosphorylation of PKA's downstream substrates. This targeted inhibition of PKA has been instrumental in elucidating the role of this kinase in a vast array of cellular processes.

However, subsequent and more extensive kinase profiling studies have revealed that H89 is not as selective as initially believed. It exhibits inhibitory activity against a range of other kinases, often at concentrations used to inhibit PKA in cell-based assays. This promiscuity is a critical consideration for researchers, as the observed biological effects of H89 may not be solely attributable to PKA inhibition.

Quantitative Inhibitory Profile of H89

The following tables summarize the inhibitory potency of H89 against its primary target, PKA, and a selection of its known off-target kinases. The IC50 value represents the concentration of H89 required to inhibit 50% of the kinase activity, while the Ki value is the inhibition constant.

Table 1: H89 Inhibitory Potency against Protein Kinase A (PKA)

| Kinase | IC50 (nM) | Ki (nM) |

| PKA | 48[6] | ~48 |

Table 2: H89 Selectivity Profile - IC50 Values for Off-Target Kinases

| Kinase Family | Kinase | IC50 (µM) |

| AGC | MSK1 | 0.12 |

| AGC | S6K1 | 0.08 |

| AGC | ROCKII | 0.27 |

| AGC | PKBα | 2.6 |

| CAMK | MAPKAP-K1b | 2.8 |

| Other | Casein Kinase | Weak Inhibition |

| Other | PKG | Weak Inhibition |

| Other | PKC | Weak Inhibition |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration.

Signaling Pathways Modulated by H89

The primary intended consequence of H89 treatment is the blockade of the canonical PKA signaling pathway. However, due to its off-target effects, H89 can influence a broader range of cellular signaling networks.

PKA Signaling Pathway

The diagram below illustrates the canonical PKA signaling cascade, which is the primary target of H89.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of H89.

In Vitro PKA Kinase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay to determine the IC50 of H89 for PKA.

Materials:

-

Purified, active PKA enzyme

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

H89 inhibitor stock solution (in DMSO)

-

ATP solution

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

Phospho-PKA substrate antibody

-

Secondary antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H2SO4)

-

96-well microplate (high-binding)

-

Plate reader

Procedure:

-

Coat Plate: Add 100 µL of PKA substrate peptide solution (10 µg/mL in PBS) to each well of a 96-well plate. Incubate overnight at 4°C.

-

Wash: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).

-

Block: Add 200 µL of blocking buffer (e.g., 5% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

-

Wash: Repeat the wash step.

-

Prepare H89 Dilutions: Perform a serial dilution of H89 in kinase assay buffer to achieve a range of concentrations (e.g., 1 nM to 100 µM). Include a DMSO-only control.

-

Kinase Reaction:

-

Add 25 µL of diluted H89 or DMSO control to the appropriate wells.

-

Add 25 µL of purified PKA enzyme (e.g., 10 ng/well in kinase assay buffer) to all wells except the "no enzyme" control.

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding 50 µL of ATP solution (e.g., 100 µM in kinase assay buffer) to all wells.

-

Incubate for 30-60 minutes at 30°C.

-

-

Stop Reaction and Wash: Stop the reaction by washing the plate three times with wash buffer.

-

Primary Antibody: Add 100 µL of diluted phospho-PKA substrate antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash: Repeat the wash step.

-

Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash: Repeat the wash step.

-

Develop: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop Development: Add 50 µL of stop solution to each well. The color will turn yellow.

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the log of the H89 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of CREB Phosphorylation

This protocol describes the detection of phosphorylated CREB (pCREB) at Serine 133 in cell lysates following treatment with H89.

Materials:

-

Cell line of interest (e.g., HEK293, PC12)

-

Cell culture medium and supplements

-

PKA activator (e.g., Forskolin)

-

H89 inhibitor stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of H89 (or DMSO vehicle control) for 1-2 hours.

-

Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (for total CREB):

-

If necessary, strip the membrane of the phospho-specific antibody.

-

Re-block the membrane and probe with the anti-total CREB antibody to normalize for protein loading.

-

Experimental and Logical Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study and application of H89.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Isoquinolinesulfonamide derivatives. 1. Synthesis and vasodilatory activity of N-(2-guanidinoethyl)-5-isoquinolinesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

The Dual Role of H89 in cAMP Signaling: A Technical Guide for Researchers

For Immediate Distribution

[City, State] – [Date] – This technical guide provides an in-depth analysis of the protein kinase inhibitor H89, a widely utilized tool in the study of cyclic AMP (cAMP) signaling pathways. Addressed to researchers, scientists, and drug development professionals, this document elucidates the core functions of H89, its mechanism of action, and critical considerations regarding its specificity and off-target effects. The guide aims to equip researchers with the necessary knowledge to effectively employ H89 in their experimental designs and accurately interpret the resulting data.

Executive Summary

H89 is a potent, cell-permeable isoquinolinesulfonamide compound commonly employed as a selective inhibitor of cAMP-dependent Protein Kinase A (PKA). It acts as a competitive inhibitor of ATP at the catalytic subunit of PKA, thereby blocking the phosphorylation of downstream target proteins. While H89 has been instrumental in dissecting the role of PKA in a myriad of cellular processes, a growing body of evidence highlights its significant off-target effects. This guide provides a comprehensive overview of H89's biochemical properties, detailed experimental protocols for its use, and a critical discussion of its limitations to ensure its appropriate application in research and drug discovery.

Mechanism of Action and Role in cAMP Signaling

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, modulating their activity and eliciting a cellular response.

H89 intervenes in this pathway by directly targeting the catalytic subunit of PKA.[1] By competing with ATP for its binding site, H89 effectively prevents the transfer of a phosphate group to PKA substrates, thus inhibiting downstream signaling events. This makes H89 a valuable tool for investigating PKA-dependent processes such as gene expression, metabolism, and cell proliferation.

Quantitative Data: Inhibitory Profile of H89

While H89 is a potent inhibitor of PKA, its utility is tempered by its activity against a range of other protein kinases. Understanding this selectivity profile is crucial for the correct interpretation of experimental results. The following table summarizes the inhibitory concentrations (IC50) of H89 against PKA and several known off-target kinases. Researchers should be aware that at concentrations commonly used to inhibit PKA in cell-based assays (typically in the micromolar range), H89 will likely inhibit these other kinases as well.

| Kinase | IC50 (nM) | Reference |

| Protein Kinase A (PKA) | 48 - 135 | [2][3][4] |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 | [1][3] |

| Ribosomal S6 Kinase 1 (S6K1) | 80 | [1][3] |

| Rho-associated Protein Kinase II (ROCKII) | 270 | [1][3] |

| Protein Kinase Bα (PKBα/Akt1) | 2600 | [1] |

| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | 2800 | [1] |

Note: IC50 values can vary depending on the assay conditions, particularly the ATP concentration.

Experimental Protocols

In Vitro PKA Activity Assay (Non-Radioactive)

This protocol describes a non-radioactive method to measure PKA activity in cell lysates, which can be used to assess the inhibitory effect of H89.

Materials:

-

Cell lysate

-

PepTag® A1 Peptide (PKA substrate, e.g., Kemptide: LRRASLG)

-

PKA assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM ATP)

-

H89 (dissolved in DMSO)

-

Agarose gel (0.8%) in 50 mM Tris-HCl, pH 8.0

-

Gel loading dye

-

Protease and phosphatase inhibitors

Procedure:

-

Prepare Cell Lysates: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Set up Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, PKA assay buffer, and the PepTag® A1 peptide. For the inhibitor condition, pre-incubate the lysate with the desired concentration of H89 (and a vehicle control, e.g., DMSO) for 10-15 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 20-30 minutes.

-

Stop Reaction: Terminate the reaction by heating the samples at 95°C for 10 minutes.

-

Agarose Gel Electrophoresis: Add gel loading dye to the samples and load them onto a 0.8% agarose gel. Run the gel at 100-120 V until the dye front has migrated sufficiently. The phosphorylated peptide will have a net negative charge and migrate towards the anode, while the non-phosphorylated peptide will have a net positive charge and migrate towards the cathode.

-

Visualization: Visualize the peptide bands under UV light. The intensity of the phosphorylated peptide band corresponds to PKA activity.

Western Blot Analysis of CREB Phosphorylation

This protocol details the steps to assess the effect of H89 on the phosphorylation of a key PKA substrate, CREB (cAMP response element-binding protein), at Serine 133.

Materials:

-

Cells in culture

-

H89

-

PKA activator (e.g., Forskolin or 8-Br-cAMP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells and grow to the desired confluency. Pre-treat cells with various concentrations of H89 (or vehicle control) for 1-2 hours. Subsequently, stimulate the cells with a PKA activator for 15-30 minutes.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

Mandatory Visualizations

Critical Considerations and Off-Target Effects

The interpretation of data obtained using H89 must be approached with caution due to its known off-target effects.

-

Kinase Promiscuity: As highlighted in the data table, H89 inhibits several other kinases, some with IC50 values comparable to that for PKA. This is particularly relevant at the higher concentrations often used in cell-based assays. Therefore, attributing an observed effect solely to PKA inhibition based on H89 treatment alone is not advisable.

-

-

Inactive Analogs: The use of H85, an inactive analog of H89, can help to distinguish between specific inhibitory effects and non-specific effects of the chemical scaffold.

-

Alternative Inhibitors: Employing other, structurally different PKA inhibitors (e.g., KT5720 or the peptide inhibitor PKI) can provide converging evidence.

-

Genetic Approaches: The most definitive approach is to use genetic tools such as siRNA or CRISPR/Cas9 to knockdown or knockout the catalytic subunit of PKA and observe if the phenotype mimics the effect of H89.

-

Conclusion

H89 remains a valuable pharmacological tool for the initial investigation of PKA's role in cellular signaling. Its cell permeability and potent inhibition of PKA make it a convenient choice for a wide range of applications. However, researchers must be acutely aware of its significant off-target activities and design their experiments accordingly. By employing appropriate controls and complementary approaches, the data generated using H89 can be interpreted with greater confidence, leading to a more accurate understanding of the complex role of cAMP and PKA in cellular physiology and disease.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Unmasking the promiscuity of H89: A technical guide to its off-target effects

For researchers, scientists, and drug development professionals, a comprehensive understanding of a small molecule's off-target effects is paramount for the accurate interpretation of experimental data and the successful development of specific therapeutics. This in-depth technical guide delves into the well-documented but often overlooked off-target activities of H89, a compound widely employed as a selective inhibitor of Protein Kinase A (PKA). While H89 has been instrumental in elucidating PKA-mediated signaling, a substantial body of evidence reveals its interaction with a range of other kinases and non-kinase proteins, necessitating a cautious and informed approach to its use.

This guide provides a detailed overview of H89's off-target profile, presenting quantitative data in structured tables, outlining key experimental methodologies for identifying such effects, and visualizing the intricate signaling pathways impacted by its promiscuous nature.

The Kinase Inhibitory Profile of H89: Beyond PKA

H89 competitively inhibits the ATP-binding site of PKA's catalytic subunit. However, numerous studies have demonstrated that H89 can inhibit a variety of other protein kinases, often with potencies comparable to or even greater than its inhibition of PKA. This lack of specificity can lead to misinterpretation of experimental results, where effects attributed to PKA inhibition may, in fact, be due to the modulation of other signaling pathways.

A summary of the inhibitory activity of H89 against a panel of kinases is presented below. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.

| Kinase Target | IC50 (nM) | Ki (µM) | Reference |

| Protein Kinase A (PKA) | 48 - 130 | 0.048 | [1][2] |

| Rho-associated coiled-coil containing protein kinase (ROCK) II | 270 - 320 | - | [3] |

| Mitogen- and stress-activated protein kinase 1 (MSK1) | 80 - 120 | - | [4][5] |

| Ribosomal S6 kinase 1 (S6K1) | 80 - 460 | - | [5][6] |

| Protein Kinase B (AKT/PKB) | ~2,600 | - | [2] |

| AMP-activated protein kinase (AMPK) | - | - | [2] |

| Protein Kinase D (PKD) | - | - | [7] |

Non-Kinase Off-Target Effects of H89

Beyond its interactions with multiple kinases, H89 has been reported to modulate the function of other cellular proteins, further complicating the interpretation of its biological effects. These non-kinase off-targets include G protein-coupled receptors (GPCRs), ion channels, and transporters.

For instance, H89 has been shown to interact with P2 purinergic receptors, specifically P2X3, P2Y1, and P2Y6[8][9]. This interaction can lead to downstream signaling events independent of PKA inhibition, such as the activation of phospholipase C (PLC)[9]. Furthermore, H89 has been observed to affect ion transport, for example, by stimulating Na+ transport through the epithelial sodium channel (ENaC) in a manner that is independent of PKA inhibition and appears to be related to the structure of H89 itself[10][11]. These findings underscore the importance of considering a broad range of potential targets when using H89 in cellular or in vivo studies.

Experimental Methodologies for Identifying Off-Target Effects

The identification and characterization of H89's off-target effects have been achieved through a combination of powerful experimental techniques. These methodologies are crucial for any researcher aiming to validate the specificity of a kinase inhibitor or to understand its broader pharmacological profile.

Mass Spectrometry-Based Phosphoproteomics

A cornerstone technique for elucidating the cellular targets of kinase inhibitors is mass spectrometry-based phosphoproteomics. This approach allows for the global and unbiased quantification of changes in protein phosphorylation in response to inhibitor treatment.

Experimental Workflow:

Detailed Protocol Outline:

-

Cell Lysis and Protein Digestion:

-

Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Proteins are typically denatured, reduced, and alkylated before being digested into peptides using an enzyme like trypsin.

-

-

Phosphopeptide Enrichment:

-

Due to the low stoichiometry of phosphorylation, phosphopeptides are enriched from the complex peptide mixture. Common methods include titanium dioxide (TiO2) chromatography, immobilized metal affinity chromatography (IMAC), or immunoprecipitation using phospho-motif or phospho-specific antibodies (e.g., anti-phospho-PKA substrate antibody)[12][13].

-

-

LC-MS/MS Analysis:

-

Enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Typical LC-MS/MS parameters include a reversed-phase column with a gradient of increasing organic solvent, and data-dependent acquisition mode where the most abundant precursor ions are selected for fragmentation.

-

-

Data Analysis:

-

The resulting MS/MS spectra are searched against a protein database to identify the phosphopeptides and localize the phosphorylation sites.

-

Software such as MaxQuant or Proteome Discoverer is used for peptide identification and quantification. Statistical analysis is then performed to identify phosphorylation sites that are significantly altered upon H89 treatment.

-

In Vitro Kinase Assays

To directly assess the inhibitory activity of H89 against a purified kinase, various in vitro kinase assay formats are employed. These assays are essential for determining IC50 values and understanding the direct interaction between the inhibitor and the kinase.

Common Assay Formats:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-tag antibody binds the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site. Inhibition of the kinase by H89 disrupts this interaction, leading to a decrease in the FRET signal.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): In this bead-based assay, a donor bead is coated with a generic binding molecule (e.g., streptavidin), and an acceptor bead is coated with an antibody that recognizes the phosphorylated substrate. When the kinase phosphorylates the biotinylated substrate, the beads are brought into proximity, generating a chemiluminescent signal. H89 will inhibit this signal in a dose-dependent manner.

Experimental Workflow:

Impact on Key Signaling Pathways

The off-target inhibition of various kinases by H89 can have significant downstream consequences on cellular signaling networks. Understanding these perturbations is critical for interpreting the phenotypic effects of H89 treatment.

Rho-associated Kinase (ROCK) Signaling

ROCKs are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction. H89-mediated inhibition of ROCK can lead to alterations in cell morphology.

Mitogen- and Stress-activated Kinase (MSK) Signaling

MSKs are nuclear kinases that are activated by the ERK/MAPK and p38 MAPK pathways. They play a crucial role in the regulation of gene expression through the phosphorylation of transcription factors and chromatin-modifying proteins.

Ribosomal S6 Kinase (S6K) Signaling

S6Ks are downstream effectors of the mTOR signaling pathway and are critical regulators of protein synthesis and cell growth. Inhibition of S6K by H89 can impact cell size and proliferation.

Protein Kinase B (AKT) Signaling

AKT is a central node in signaling pathways that regulate cell survival, proliferation, and metabolism. While H89 is a relatively weak inhibitor of AKT, its effects on this pathway, particularly at higher concentrations, should not be disregarded.

Conclusion and Recommendations

The data presented in this guide unequivocally demonstrate that H89 is not a specific inhibitor of PKA. Its interactions with a multitude of other kinases and non-kinase proteins necessitate a critical re-evaluation of its use as a sole pharmacological tool to implicate PKA in a biological process.

For researchers utilizing H89, the following recommendations are strongly advised:

-

Use the lowest effective concentration of H89 and perform dose-response experiments to minimize off-target effects.

-

Employ multiple, structurally distinct PKA inhibitors to confirm that the observed phenotype is not due to an off-target effect of a single compound.

-

Utilize genetic approaches , such as siRNA or CRISPR-Cas9 mediated knockdown or knockout of PKA subunits, to corroborate findings from pharmacological inhibition.

-

When possible, perform control experiments to directly assess the activity of known H89 off-targets in the experimental system.

-

Clearly acknowledge the potential for off-target effects when interpreting and reporting data obtained using H89.

By adhering to these principles, the scientific community can continue to leverage the utility of H89 as a chemical probe while ensuring the robustness and accuracy of our collective understanding of cellular signaling.

References

- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Protein kinase inhibitor H89 enhances the activity of Pseudomonas exotoxin A-based immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. oncotarget.com [oncotarget.com]

- 9. oncotarget.com [oncotarget.com]

- 10. H89, an inhibitor of protein kinase A (PKA), stimulates Na+ transport by translocating an epithelial Na+ channel (ENaC) in fetal rat alveolar type II epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biosave.com [biosave.com]

- 13. biosave.com [biosave.com]

The Dual Nature of H89: A Technical Guide to its Effects on Neuronal Tissue

For Immediate Release

This technical guide provides an in-depth analysis of the inhibitor H89 and its multifaceted effects on neuronal tissue. Primarily known as a potent inhibitor of Protein Kinase A (PKA), H89 is a widely utilized tool in neuroscience research to dissect the roles of the cyclic AMP (cAMP) signaling pathway. However, a growing body of evidence, detailed herein, reveals significant off-target effects that necessitate careful consideration in experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of H89's mechanisms of action, quantitative data on its efficacy and off-target interactions, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Core Mechanism of Action and Key Off-Target Effects

H89 functions as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[1] This inhibition disrupts the downstream phosphorylation of numerous target proteins, thereby impeding PKA-mediated signaling cascades crucial for various neuronal processes. While its inhibitory effect on PKA is well-documented, H89 also interacts with a range of other kinases, often with comparable or even greater potency. This promiscuity is a critical factor for researchers to consider. Notably, H89 has been shown to inhibit Rho-associated coiled-coil containing protein kinase (ROCK), Mitogen- and Stress-activated protein Kinase 1 (MSK1), and Ribosomal S6 Kinase 1 (S6K1).[2][3][4][5] These off-target interactions can lead to complex and sometimes contradictory cellular outcomes.

Quantitative Data: Inhibitory Constants and Effective Concentrations

The following tables summarize the reported inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of H89 for its primary target, PKA, and several key off-target kinases. Understanding these values is crucial for designing experiments that can attempt to distinguish between PKA-dependent and -independent effects.

| Target Kinase | Inhibitory Constant (Ki) / IC50 | Cell Type/System | Reference |

| Protein Kinase A (PKA) | 48 nM (Ki) | In vitro | [1][6] |

| Protein Kinase A (PKA) | 135 nM (IC50) | In vitro | [4] |

| Rho-associated kinase II (ROCKII) | 270 nM (IC50) | In vitro | [4] |

| Mitogen- and stress-activated protein kinase 1 (MSK1) | 120 nM (IC50) | In vitro | [4] |

| Ribosomal protein S6 kinase 1 (S6K1) | 80 nM (IC50) | In vitro | [4] |

| Protein Kinase G (PKG) | 0.48 µM (Ki) | In vitro | [6] |

| Protein Kinase C (PKC) | 31.7 µM (Ki) | In vitro | [6] |

| Ca2+/calmodulin-dependent protein kinase II | 29.7 µM (Ki) | In vitro | [6] |

The concentrations of H89 used in cell-based assays vary widely and can influence the observed phenotype. The following table provides examples of H89 concentrations used in neuronal cell culture experiments and their reported effects.

| H89 Concentration | Cell Line | Observed Effect | Reference |

| 5-10 µM | Differentiated PC12 cells | Enhanced neurite outgrowth and inhibited cell death under oxidative stress. | [7] |

| 10 µM | ISO neurons | Reduction in pCREB levels and decreased dendritic arborization. | [8] |

| 15-20 µM | Differentiated PC12 cells | Enhanced cell death and inflammation with decreased neurite outgrowth. | [7] |

| 10 µM | Neuro2A cells | Pretreatment protected against hypoxia-induced cell death. | [3] |

| 1 µM | Primary hypothalamic cells | Abolished basal and forskolin-stimulated CREB phosphorylation. | [9] |

Signaling Pathways Modulated by H89

H89's impact on neuronal tissue is best understood by examining the signaling pathways it perturbs. The following diagrams, generated using the DOT language, illustrate the canonical PKA signaling pathway and a key off-target pathway involving RhoA/ROCK.

Caption: Canonical PKA signaling pathway and the inhibitory action of H89.

Caption: Off-target inhibition of the RhoA/ROCK pathway by H89.

Effects on Neuronal Physiology

Neurite Outgrowth and Morphology

The effect of H89 on neurite outgrowth is complex and appears to be concentration-dependent. PKA is known to promote neurite extension.[3][10] Therefore, as a PKA inhibitor, H89 would be expected to inhibit neurite outgrowth, which has been observed in some studies.[6] However, due to its off-target inhibition of ROCK, a kinase that promotes neurite retraction, H89 can paradoxically promote neurite outgrowth in certain contexts.[2][3] At lower concentrations (5-10 µM), H89 has been shown to enhance neurite outgrowth in PC12 cells under oxidative stress.[7] Conversely, higher concentrations (15-20 µM) led to decreased neurite outgrowth in the same study.[7]

Neuronal Survival and Apoptosis

H89 exhibits a dual role in neuronal survival. In models of ischemic injury, pretreatment with H89 has been shown to be neuroprotective, attenuating neuronal cell death.[3][11] This protective effect is associated with an increase in the anti-apoptotic protein Bcl2 and a decrease in cleaved caspase-3.[3] The neuroprotection may be mediated through the activation of the Akt signaling pathway.[3] However, at higher concentrations, H89 can promote cell death.[7] In a heatstroke rat model, the PKA/p-CREB pathway blocker H89 increased neuron apoptosis.[12]

Synaptic Plasticity and Memory

The cAMP/PKA signaling pathway is a cornerstone of long-term potentiation (LTP) and memory formation.[3][10] By inhibiting PKA, H89 is expected to impair these processes. PKA activation is a critical step in the signaling cascade that leads to the phosphorylation of CREB, a transcription factor essential for the synthesis of proteins required for the late phase of LTP.

CREB Phosphorylation

H89 consistently demonstrates an inhibitory effect on the phosphorylation of the transcription factor CREB at Serine 133.[8][9] This is a direct consequence of PKA inhibition, as PKA is a primary kinase responsible for CREB activation. Inhibition of CREB phosphorylation by H89 has been observed in various neuronal and non-neuronal cell types and can be used as a marker for H89's on-target activity.[5][8][9]

Experimental Protocols

The following are generalized protocols for common experiments involving H89 in neuronal cell culture. Researchers should optimize these protocols for their specific cell types and experimental questions.

1. H89 Treatment of Neuronal Cell Cultures

-

Objective: To assess the effect of H89 on a specific cellular process (e.g., neurite outgrowth, protein phosphorylation, cell viability).

-

Materials:

-

Neuronal cell line (e.g., PC12, SH-SY5Y, Neuro2A) or primary neurons.

-

Appropriate cell culture medium and supplements.

-

H89 dihydrochloride (stock solution typically prepared in DMSO).

-

Vehicle control (DMSO).

-

-

Procedure:

-

Plate neuronal cells at the desired density and allow them to adhere and differentiate if necessary.

-

Prepare working solutions of H89 in culture medium from the stock solution. It is crucial to keep the final concentration of the vehicle (DMSO) consistent across all conditions and below a cytotoxic level (typically <0.1%).

-

Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of H89 or vehicle control.

-

Incubate the cells for the desired period (e.g., 30 minutes for signaling studies, 24-48 hours for morphology or viability assays).

-

Following incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blotting, fixation for immunocytochemistry).

-

2. Western Blot Analysis of Protein Phosphorylation

-

Objective: To determine the effect of H89 on the phosphorylation state of a target protein (e.g., CREB).

-

Procedure:

-

Treat cells with H89 as described in Protocol 1.

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CREB Ser133).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-CREB).

-

3. Immunocytochemistry for Neuronal Morphology

-

Objective: To visualize the effect of H89 on neurite outgrowth and cellular morphology.

-

Procedure:

-

Grow and treat cells with H89 on coverslips as described in Protocol 1.

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent such as Triton X-100.

-

Block non-specific binding with a blocking solution (e.g., serum from the secondary antibody host species).

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) to visualize neurites.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI, if desired.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify neurite length and branching using appropriate image analysis software.

-

Experimental Workflow for Investigating H89 Effects

The following diagram illustrates a typical experimental workflow for characterizing the effects of H89 on a neuronal system.

Caption: A generalized experimental workflow for studying the effects of H89.

Conclusion and Recommendations

H89 remains a valuable pharmacological tool for investigating the role of PKA in neuronal function. However, its significant off-target effects, particularly on ROCK and other kinases, demand a cautious and nuanced approach to experimental interpretation. Researchers should:

-

Use the lowest effective concentration of H89 to minimize off-target effects.

-

Employ multiple, structurally unrelated PKA inhibitors to confirm that the observed effects are indeed PKA-dependent.

-

Utilize complementary genetic approaches , such as siRNA or shRNA knockdown of PKA subunits, to validate pharmacological findings.

-

Routinely assess the phosphorylation state of CREB as a positive control for H89's on-target activity.

-

Be mindful of the potential for biphasic or contradictory effects depending on the cellular context and H89 concentration.

By adhering to these principles, the scientific community can continue to leverage the utility of H89 while mitigating the risks of misinterpretation arising from its complex pharmacological profile.

References

- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 2. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. H-89 - Wikipedia [en.wikipedia.org]

- 5. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of forskolin-induced neurite outgrowth and protein phosphorylation by a newly synthesized selective inhibitor of cyclic AMP-dependent protein kinase, N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide (this compound), of PC12D pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual contradictory effect of this compound on neuronal retraction, death and inflammation in differentiated PC12 cells subjected to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. PKA Inhibitor H89 (N-[2-p-bromocinnamylamino-ethyl]-5-isoquinolinesulfonamide) Attenuates Synaptic Dysfunction and Neuronal Cell Death following Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcitonin gene-related peptide inhibits neuronal apoptosis in heatstroke rats via PKA/p-CREB pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Role of H89 in Cancer Cell Line Studies

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide explores the multifaceted role of H89, a commonly used protein kinase inhibitor, in the context of cancer cell line research. While primarily known as a Protein Kinase A (PKA) inhibitor, its utility and interpretation in experimental settings are complicated and enriched by significant off-target effects. This document provides a detailed overview of its mechanisms, applications, and key experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.

Introduction to H89

H89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) is a potent, cell-permeable isoquinoline sulfonamide compound. It was initially developed as a selective and competitive inhibitor of cAMP-dependent Protein Kinase A (PKA) by binding to the ATP pocket of the kinase's catalytic subunit.[1] Due to its widespread use, subsequent studies have revealed that H89 inhibits a range of other kinases, often at concentrations similar to those used to inhibit PKA in cellular contexts. These off-target activities are critical for the correct interpretation of experimental results and open new avenues for its therapeutic application. In cancer research, H89 is utilized as a chemical probe to investigate signaling pathways and as a potential synergistic agent to enhance the efficacy of other anti-cancer therapies.[2][3]

Mechanism of Action

The effects of H89 in cancer cell lines are a composite of its on-target PKA inhibition and its influence on several other important cellular kinases.

On-Target Effect: Protein Kinase A (PKA) Inhibition

PKA is a key effector of the second messenger cyclic AMP (cAMP). The canonical cAMP/PKA pathway plays a crucial role in regulating gene expression, metabolism, and cell proliferation. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. Upon cAMP binding, the catalytic subunits are released to phosphorylate downstream targets, a prominent one being the CREB (cAMP response element-binding) protein. H89 competitively inhibits the ATP-binding site on the PKA catalytic subunit, preventing the phosphorylation of its substrates.[1]

Off-Target Effects

It is crucial for researchers to recognize that many of the cellular effects attributed to H89 may stem from its inhibition of kinases other than PKA. This is particularly true at the commonly used in vitro concentration of 10 µM.[1][2] Key off-target kinases include Mitogen- and Stress-activated Kinase 1 (MSK1), Ribosomal S6 Kinase 1 (S6K1), and Rho-associated Coiled-coil Kinase II (ROCK-II).[4][5]

Quantitative Data Summary

The inhibitory concentration (IC50) of H89 varies significantly between purified enzyme assays and whole-cell assays. The following tables summarize key quantitative data for H89's activity.

Table 1: IC50 Values for Kinase Inhibition (In Vitro, Enzyme Assays)

| Target Kinase | Reported IC50 | Reference(s) |

| Protein Kinase A (PKA) | 48 nM - 135 nM | [4][6][7][8] |

| Ribosomal S6 Kinase 1 (S6K1) | 80 nM | [4] |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 nM | [4] |

| Rho-associated Kinase II (ROCK-II) | 270 nM | [4] |

| Protein Kinase G (PKG) | ~500 nM | [1] |

| Protein Kinase Cμ (PKCμ) | ~500 nM | [1] |

Table 2: Effects of H89 in Cancer Cell Line Studies

| Cell Line(s) | Cancer Type | Concentration | Observed Effect | Reference(s) |

| Caco-2 | Colon Carcinoma | Dose-dependent | Induced morphological transformation and growth inhibition. | [3] |

| SW480 | Colon Carcinoma | 10 µM | Synergized with Glyceryl Trinitrate (GTN) to induce apoptosis in ~40% of cells. | |

| KOPN-8 | Acute Lymphoblastic Leukemia | 10 µM | Inhibited cell growth by 20% on its own. | [2] |

| ALL Cell Lines | Acute Lymphoblastic Leukemia | 10 µM | Enhanced immunotoxin (LMB-11, HA22) activity by 5- to 10-fold. | [2] |

| KB31 | Cervical Cancer | 10 µM | Increased activity of mesothelin-targeting immunotoxins SS1P (38-fold) and RG7787 (7-fold). | [2] |

Applications and Effects in Cancer Cell Line Studies

Inhibition of Cell Growth and Induction of Apoptosis

H89 has been shown to inhibit cell proliferation and induce apoptosis in various cancer models. In the Caco-2 human colon cancer cell line, H89 caused dose-dependent growth inhibition.[3] Interestingly, this study also found that H89 treatment led to the activation of the pro-survival Akt/PKB pathway, and that co-treatment with a PI3K inhibitor greatly potentiated H89-induced apoptosis.[3] This highlights the complex cross-talk between signaling pathways when using kinase inhibitors.

Synergistic Effects with Other Anti-Cancer Agents

A key application of H89 in cancer research is its ability to sensitize cancer cells to other therapies.

-

With Immunotoxins: H89 significantly enhances the activity of Pseudomonas exotoxin A-based immunotoxins. This effect was found to be independent of PKA inhibition and was partially linked to the inhibition of S6K1. The downstream result is a reduction in the anti-apoptotic protein MCL1 and an increased rate of ADP-ribosylation of eukaryotic elongation factor 2 (eEF2), leading to enhanced protein synthesis arrest and apoptosis.[2]

-

With Glyceryl Trinitrate (GTN): In SW480 colon cancer cells, H89 synergizes with subtoxic concentrations of the nitric oxide (NO) donor GTN to induce robust, caspase-dependent apoptosis.[9] This synergistic effect is complex and surprisingly does not depend on kinase inhibition. Instead, it involves H89 generating reactive oxygen species (ROS) and acting as an ATP mimetic on P2-purinergic receptors (P2X3, P2Y1, P2Y6), which, combined with NO from GTN, activates a cGMP/PKG signaling cascade leading to cell death.[9][10]

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used in studies involving H89. Researchers should optimize conditions for their specific cell lines and experimental systems.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active NAD(P)H-dependent oxidoreductases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[2][8]

-

Treatment: Prepare serial dilutions of H89 (and/or other compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10-20 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well.[11]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in acidified isopropanol) to each well.[8][11]

-

Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with no cells.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and is essential for studying the phosphorylation status of kinase substrates like CREB.

Methodology:

-

Sample Preparation (Cell Lysis):

-

Culture and treat cells with H89 as required.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

Sample Denaturation: Mix the lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol) and boil at 95-100°C for 5-10 minutes to denature the proteins.[12]

-

SDS-PAGE: Load equal amounts of protein from each sample into the wells of a polyacrylamide gel. Include a molecular weight marker. Run the gel via electrophoresis to separate proteins by size.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-CREB or anti-Actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with washing buffer (e.g., TBST) to remove unbound primary antibody.[12]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

In Vitro PKA Activity Assay (Radiolabeled)

This assay directly measures the phosphotransferase activity of PKA by quantifying the incorporation of radioactive phosphate (from [γ-³²P]ATP) onto a specific substrate.

Methodology:

-

Enzyme Preparation: Prepare the PKA enzyme source, which can be purified recombinant PKA or PKA immunoprecipitated from cell lysates.

-

Reaction Cocktail: Prepare a master mix. For each reaction, this typically includes:

-

Kinase buffer.

-

PKA-specific substrate peptide (e.g., Kemptide).

-

The test compound (e.g., H89) or vehicle control.

-

Magnesium/ATP cocktail containing [γ-³²P]ATP.

-

-

Initiate Reaction: Add the PKA enzyme preparation to the reaction cocktail to start the reaction.

-

Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10 minutes).

-

Stop Reaction: Terminate the reaction by adding a solution like 40% trichloroacetic acid (TCA) or by spotting the reaction mixture directly onto P81 phosphocellulose paper.[4]

-

Separation: Wash the P81 paper squares extensively with a dilute acid (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled substrate bound to the paper.

-

Quantification: Place the dried P81 paper square into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Analysis: Compare the counts per minute (CPM) from samples treated with H89 to control samples to determine the percent inhibition of PKA activity.

Conclusion and Best Practices

H89 is a valuable tool for probing cellular signaling pathways in cancer research, but its utility is directly tied to a thorough understanding of its polypharmacology. While it remains a potent PKA inhibitor, its effects on S6K1, MSK1, ROCK-II, and other targets can confound data interpretation, particularly at concentrations of 10 µM and above. In some cases, these off-target effects are responsible for the observed phenotype, such as the enhancement of immunotoxin activity.

Best Practices for Researchers:

-

Acknowledge Off-Target Effects: Always consider the potential for off-target effects when interpreting data.

-

Use Multiple Inhibitors: When possible, use a second, structurally different inhibitor for the target kinase (e.g., KT5720 for PKA) to confirm that the observed effect is truly target-specific.

-

Employ Genetic Approaches: Complement inhibitor studies with genetic approaches like siRNA or CRISPR-mediated knockout of the target kinase to validate findings.

-

Perform Dose-Response Experiments: Use the lowest effective concentration of H89 to maximize specificity for its highest-affinity target, PKA.

By adhering to these principles, researchers can effectively leverage H89 as a powerful chemical probe to unravel the complex signaling networks that drive cancer progression.

References

- 1. H-89, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The in vitro effects of this compound, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, PKA inhibitor (CAS 130964-39-5) | Abcam [abcam.com]

- 5. The protein kinase A inhibitor H89 acts on cell morphology by inhibiting Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | Highly effective PKA inhibitor | Cardioprotectant | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

H89: A Technical Guide to its Impact on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

H89 is a potent, cell-permeable isoquinolinesulfonamide compound widely utilized in cell biology research as a chemical inhibitor of Protein Kinase A (PKA). While its primary mode of action is the competitive inhibition of the ATP-binding site on the PKA catalytic subunit, a growing body of evidence highlights its significant off-target effects on a range of other kinases. This technical guide provides an in-depth analysis of H89's mechanism of action, its impact on crucial cell signaling pathways including the cAMP/PKA, MAPK/ERK, and PI3K/Akt/mTOR cascades, and detailed protocols for key experimental assays. Understanding the polypharmacology of H89 is critical for the accurate interpretation of experimental results and for its potential application in drug development.

Introduction

Protein kinases play a pivotal role in regulating a vast array of cellular processes, making them attractive targets for therapeutic intervention. H89, initially identified as a selective and potent inhibitor of PKA, has been instrumental in elucidating the physiological functions of this key signaling node. However, its utility as a specific PKA inhibitor has been nuanced by the discovery of its inhibitory activity against several other kinases, often at concentrations routinely used in cell-based assays. This guide aims to provide a comprehensive technical overview of H89, its molecular interactions, and its broader impact on cellular signaling networks, thereby enabling researchers to design more robust experiments and interpret their findings with greater precision.

Mechanism of Action and Kinase Selectivity

H89 acts as an ATP-competitive inhibitor, binding to the catalytic subunit of PKA and preventing the phosphorylation of its downstream substrates. Its inhibitory effect on PKA is potent, with reported IC50 values in the nanomolar range. However, the selectivity of H89 is not absolute. It has been shown to inhibit a number of other kinases, including members of the AGC (PKA/PKG/PKC) and CAMK (Calcium/calmodulin-dependent protein kinase) families. This lack of absolute specificity necessitates careful consideration of potential off-target effects when interpreting experimental data.

Data Presentation: H89 Kinase Inhibition Profile

The following table summarizes the inhibitory concentrations (IC50) of H89 against a panel of protein kinases, providing a quantitative overview of its selectivity.

| Kinase | IC50 (nM) |

| Protein Kinase A (PKA) | 48 - 135 |

| Ribosomal S6 Kinase 1 (S6K1) | 80 |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120 |

| Rho-associated Coiled-coil containing Protein Kinase II (ROCKII) | 270 |

| Protein Kinase Bα (PKBα/Akt1) | 2600 |

| MAPK-activated Protein Kinase 1b (MAPKAPK-1b) | 2800 |

Impact on Cell Signaling Pathways

The inhibitory action of H89 on PKA and its off-target kinases has profound effects on several key signaling pathways that govern cell proliferation, survival, differentiation, and metabolism.

cAMP/PKA Signaling Pathway

The canonical cAMP/PKA pathway is a central regulator of numerous physiological processes. H89 directly inhibits the catalytic activity of PKA, thereby blocking the phosphorylation of its downstream targets, such as the transcription factor CREB.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival. H89 has been shown to modulate this pathway, although the effects can be cell-type and context-dependent. Some studies report that H89 can inhibit ERK phosphorylation, potentially through its off-target effects on upstream kinases like MSK1.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, metabolism, and survival. H89 has been shown to influence this pathway, in some cases rendering the phosphorylation of S6K1 and Akt resistant to mTOR inhibitors. This suggests a complex interplay where H89's off-target effects can lead to unexpected outcomes in the regulation of this pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the effects of H89 on cellular signaling.

In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the direct inhibitory effect of H89 on a specific kinase.

Workflow:

PKA-Independent Effects of the H89 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline sulfonamide H89 is widely utilized in cell biology and pharmacology as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA). However, a growing body of evidence reveals that H89 exerts a multitude of effects that are independent of PKA inhibition. These "off-target" activities stem from its ability to inhibit a range of other kinases and cellular proteins, which can lead to misinterpretation of experimental results if not carefully considered. This technical guide provides an in-depth overview of the known PKA-independent effects of H89, offering crucial information for researchers employing this compound. We present quantitative data on its kinase selectivity, detailed experimental protocols to assess its off-target effects, and visualizations of the key signaling pathways involved.

Data Presentation: Kinase Selectivity Profile of H89

H89's reputation as a specific PKA inhibitor is challenged by its activity against a variety of other kinases, often at concentrations routinely used in cell-based assays. The following table summarizes the inhibitory activity of H89 against a panel of kinases, highlighting its multi-targeted nature. It is crucial for researchers to be aware of these off-target interactions when designing experiments and interpreting data.[1][2][3]

| Kinase Target | IC50 (nM) | Kinase Family | Notes |

| PKA | 48 - 135 | AGC | Primary Target |

| S6K1 (p70S6K) | 80 | AGC | Potent off-target inhibition, relevant for mTOR signaling studies. |

| MSK1 | 120 | AGC | Affects chromatin remodeling and gene expression. |

| ROCKII | 270 | AGC | Significant implications for studies on cytoskeleton, cell migration, and smooth muscle contraction.[3] |

| PKBα (Akt1) | 2600 | AGC | Weaker inhibition, but may be relevant at higher concentrations. |

| MAPKAP-K1b (RSK2) | 2800 | CAMK | |

| PKG | ~500 | Weak inhibition compared to PKA.[1] | |

| PKCμ | ~500 | Weak inhibition.[1] |

Core PKA-Independent Signaling Pathways Affected by H89

Two of the most well-documented PKA-independent pathways affected by H89 are the Rho-associated coiled-coil containing protein kinase (ROCK) and the Mitogen- and Stress-activated protein Kinase 1 (MSK1) pathways.

Inhibition of the Rho/ROCK Signaling Pathway

H89 directly inhibits ROCK, a key regulator of the actin cytoskeleton. This inhibition is independent of its effects on PKA and can significantly impact cell morphology, adhesion, and migration. The consequences of ROCK inhibition by H89 are particularly important in studies involving cytoskeletal dynamics and cell motility.

Inhibition of the MSK1/CREB Signaling Pathway